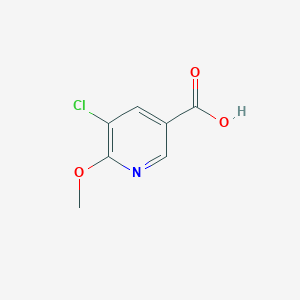

5-Chloro-6-methoxynicotinic acid

描述

Overview of the Nicotinic Acid Scaffold in Medicinal Chemistry

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridinecarboxylic acid that plays a vital role in various biological processes. chemistryjournal.netresearchgate.net Its basic structure, a pyridine (B92270) ring with a carboxylic acid at the 3-position, serves as a versatile template for the synthesis of a wide range of biologically active molecules. researchgate.netnih.gov Derivatives of nicotinic acid have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. chemistryjournal.netresearchgate.netnih.gov The ability to modify the pyridine ring at various positions allows for the fine-tuning of a compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which are critical for drug efficacy. chemistryjournal.net The nicotinic acid scaffold is a key component in a number of commercially successful drugs and is a focal point of ongoing research to develop new therapeutic agents for a variety of diseases. nih.govbeilstein-journals.org

Significance of Halogenation and Alkoxy Substituents in Chemical Biology

The introduction of halogen atoms and alkoxy groups into organic molecules is a widely employed strategy in medicinal chemistry to modulate their biological activity. nih.govtaylorandfrancis.com Halogenation, the process of incorporating one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a compound, can significantly impact its properties. taylorandfrancis.com Halogens can alter a molecule's conformation, lipophilicity, and metabolic stability. nih.govtaylorandfrancis.com Furthermore, the ability of halogens, particularly chlorine, bromine, and iodine, to form halogen bonds—a type of non-covalent interaction—can enhance binding affinity and specificity to biological targets like proteins and DNA. acs.orgsciencedaily.com In fact, a significant percentage of drugs in clinical trials contain halogen atoms, highlighting the importance of this functional group in modern drug design. acs.org

Research Landscape and Emerging Areas for 5-Chloro-6-methoxynicotinic Acid

This compound, with its combination of a chloro and a methoxy (B1213986) group on the nicotinic acid scaffold, represents a valuable building block in the synthesis of more complex molecules. innospk.com Its chemical structure offers multiple points for further functionalization, making it an attractive starting material for creating libraries of novel compounds for biological screening.

Current research involving this compound and its derivatives is focused on exploring their potential in various therapeutic areas. For instance, related chlorinated and methoxylated pyridine structures have been investigated for their potential as orexin (B13118510) receptor antagonists for the treatment of insomnia and as potential anti-cancer agents. nih.govnih.gov The unique substitution pattern of this compound makes it a compound of interest for the development of new chemical entities with tailored biological activities.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H6ClNO3 | innospk.comchemicalbook.com |

| Molecular Weight | 187.58 g/mol | innospk.comchemicalbook.com |

| CAS Number | 884494-85-3 | innospk.comchemicalbook.com |

| Appearance | Off-white to grey powder | innospk.com |

| Boiling Point | 296.7°C at 760 mmHg | innospk.comalfa-chemistry.com |

| Density | 1.43 g/cm³ | innospk.com |

| Flash Point | 133.2°C | innospk.comalfa-chemistry.com |

| Refractive Index | 1.567 | innospk.com |

| Purity | ≥97% | sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

5-chloro-6-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBFUAARMGZWPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588466 | |

| Record name | 5-Chloro-6-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-85-3 | |

| Record name | 5-Chloro-6-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 884494-85-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Derivatization Routes

The creation of the target molecule often begins with precursors that are structurally related to nicotinic acid. These starting materials undergo a series of reactions to introduce the required chloro and methoxy (B1213986) groups and to ensure the presence of the carboxylic acid function.

A common strategy for synthesizing substituted nicotinic acids involves the modification of readily available precursors. For instance, 6-hydroxynicotinic acid serves as a logical starting point. The synthesis pathway can proceed by first converting the hydroxyl group to a methoxy group, followed by selective chlorination at the 5-position. Alternatively, a di-substituted precursor such as 5-chloro-6-hydroxynicotinic acid can be subjected to etherification to yield the final product.

Another illustrative approach, while yielding a different isomer, highlights the principles involved. The chlorination of 2-methoxynicotinic acid to produce 5-chloro-2-methoxynicotinic acid demonstrates the feasibility of direct chlorination on a methoxy-activated pyridine (B92270) ring. google.com This reaction is typically performed using an alkali metal hypochlorite in an aqueous solution. google.com This established transformation underscores a key strategy: the use of an existing methoxy group to direct and facilitate the introduction of the chlorine atom onto the electron-deficient pyridine ring.

A key derivatization route involves the oxidation of the corresponding aldehyde, 5-Chloro-6-methoxynicotinaldehyde. The transformation of an aldehyde group to a carboxylic acid is a fundamental and high-yielding reaction in organic synthesis. This step is crucial when the synthetic pathway builds the carbon framework and installs the chloro and methoxy substituents, leaving the final oxidation to the carboxylic acid as a terminal step.

Various standard oxidizing agents can be employed for this purpose. The choice of reagent depends on the sensitivity of the other functional groups present in the molecule.

Table 1: Common Reagents for Aldehyde to Carboxylic Acid Oxidation

| Oxidizing Agent/System | Typical Conditions | Notes |

| Potassium permanganate (KMnO₄) | Basic aqueous solution, followed by acidification | Powerful, but can be non-selective if other oxidizable groups are present. |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone solvent, typically at 0°C to room temperature | Strong oxidant, performed under acidic conditions. |

| Pinnick Oxidation (NaClO₂ with a scavenger) | Buffered aqueous solution (e.g., with NaH₂PO₄), often with 2-methyl-2-butene as a chlorine scavenger | Mild and highly selective for aldehydes, making it suitable for complex molecules. |

The oxidation of 5-Chloro-6-methoxynicotinaldehyde to 5-Chloro-6-methoxynicotinic acid is a standard procedure that finalizes the synthesis from an aldehyde precursor.

In many synthetic sequences, the carboxylic acid group is "protected" as an ester to prevent it from interfering with other reactions. The tert-butyl ester is a common choice for a protecting group due to its stability under many reaction conditions and its specific removal under acidic conditions. The synthesis of the core 5-chloro-6-methoxy pyridine structure can be completed, followed by a final deprotection step to reveal the carboxylic acid.

The hydrolysis (deprotection) of tert-Butyl 5-chloro-6-methoxynicotinate is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). The mechanism involves the protonation of the ester oxygen followed by the elimination of isobutylene gas, which drives the reaction to completion. This method is highly efficient and clean, as the byproducts are volatile.

Strategic Introduction of Halogen and Methoxy Groups

The precise placement of the chlorine atom and the methoxy group on the nicotinic acid scaffold is the central challenge in synthesizing the target compound. This requires a deep understanding of the reactivity of the pyridine ring and the directing effects of its substituents.

The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution compared to benzene. However, the presence of activating groups, such as a methoxy group, can facilitate this reaction. The chlorination of a nicotinic acid system is a key step in introducing the halogen.

A notable method for the selective chlorination of a methoxy-substituted nicotinic acid involves the use of an alkali metal hypochlorite, such as sodium hypochlorite (NaOCl), in a homogenous aqueous solvent system. google.com This approach avoids the hazards associated with using chlorine gas. google.com The reaction proceeds under mild temperature conditions, typically between 10°C and 30°C. google.com The methoxy group activates the ring, directing the incoming electrophilic chlorine to the ortho or para positions. In the case of 6-methoxynicotinic acid, this would lead to substitution at the 5-position.

Table 2: Example Conditions for Chlorination of a Methoxynicotinic Acid

| Parameter | Condition | Source |

| Substrate | 2-Methoxynicotinic Acid | google.com |

| Chlorinating Agent | Sodium Hypochlorite (NaOCl) | google.com |

| Solvent | Aqueous System | google.com |

| Temperature | 10°C - 30°C | google.com |

| Product | 5-Chloro-2-methoxynicotinic acid | google.com |

This method provides a high yield of the pure, 5-chloro substituted product. google.com

An alternative strategy involves introducing the methoxy group onto a ring that already contains a halogen substituent. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org This mechanism is effective on electron-poor aromatic rings, such as pyridine, especially when they contain electron-withdrawing groups like a carboxylic acid or another halogen. masterorganicchemistry.comlibretexts.org

In this pathway, a precursor like 5,6-dichloronicotinic acid would be treated with a strong nucleophile, such as sodium methoxide (B1231860) (NaOMe). The methoxide ion attacks the carbon atom bearing one of the chlorine atoms, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing nature of the pyridine ring nitrogen and the other substituents. wikipedia.org Subsequently, the chloride ion is expelled as a leaving group, restoring the aromaticity of the ring and resulting in the formation of the 6-methoxy product. The selectivity of which chlorine is replaced can often be controlled by reaction conditions and the relative electronic activation of the two positions.

Regioselective Functionalization Approaches of Pyridine Rings

The synthesis of this compound can be strategically approached through the regioselective functionalization of a di-substituted pyridine precursor, typically a dichloropyridine derivative. The key to a successful synthesis lies in controlling the position of the incoming methoxy group. The reactivity of the pyridine ring is influenced by the electronic effects of the existing substituents, namely the chlorine atoms and the carboxylic acid group (or its ester equivalent).

In a related study on the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, the regioselectivity of nucleophilic aromatic substitution on methyl 2,6-dichloropyridine-3-carboxylate was investigated. It was found that the reaction of this substrate with sodium methoxide in solvents like tetrahydrofuran (THF) and dichloromethane (CH2Cl2) predominantly yielded the 2-methoxy-pyridine-3-carboxylic ester. However, conducting the reaction in more polar, aprotic solvents such as N,N-dimethylformamide (DMF) or in methanol (MeOH) resulted in a high degree of regioselectivity for substitution at the 6-position nih.gov.

This solvent-dependent regioselectivity is crucial for the targeted synthesis of this compound. By employing a solvent system that favors nucleophilic attack at the 6-position of a suitable 5,6-dichloronicotinic acid derivative, the desired 6-methoxy product can be obtained with high selectivity. The electron-withdrawing nature of the carboxylic acid group (or its ester) at the 3-position influences the electron density at the C2 and C6 positions of the pyridine ring, making them susceptible to nucleophilic attack. The choice of solvent can further modulate the reaction pathway, leading to the preferential formation of the desired isomer.

Table 1: Regioselectivity of Methoxylation on Methyl 2,6-dichloropyridine-3-carboxylate

| Nucleophile | Solvent | Major Product |

| Sodium Methoxide | THF / CH2Cl2 | Methyl 2-methoxy-6-chloropyridine-3-carboxylate |

| Sodium Methoxide | DMF / MeOH | Methyl 6-methoxy-2-chloropyridine-3-carboxylate |

This data is based on a study of a structurally similar compound and is presented to illustrate the principles of regioselective synthesis.

Chemical Reactivity and Derivatization Potential

The chemical reactivity of this compound is primarily dictated by its two main functional groups: the carboxylic acid and the substituted pyridine ring. These sites allow for a variety of chemical transformations, leading to a diverse range of derivatives.

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a versatile handle for derivatization, most commonly through esterification and amide bond formation.

Esterification of this compound can be achieved through standard methods, such as reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or by conversion of the carboxylic acid to a more reactive species like an acyl chloride followed by reaction with an alcohol. The properties of the resulting ester derivatives, such as their melting point, boiling point, and solubility, will depend on the nature of the alcohol used.

The formation of amides from this compound requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. Common activating agents include thionyl chloride (to form the acyl chloride) or carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The general procedure for amide synthesis involves reacting the activated carboxylic acid with a primary or secondary amine. The properties of the resulting amides are highly dependent on the structure of the amine used. For instance, reaction with a simple alkylamine would yield a simple N-alkyl amide, while reaction with an aniline derivative would produce an N-aryl amide. A patented process for the preparation of related 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides demonstrates the industrial relevance of such transformations google.com.

Table 2: Common Reagents for Carboxylic Acid Activation in Amide Synthesis

| Activating Reagent | Byproduct |

| Thionyl Chloride (SOCl2) | SO2, HCl |

| Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble urea |

Reactions Involving the Pyridine Ring System

The pyridine ring of this compound, being substituted with a chlorine atom, is susceptible to nucleophilic aromatic substitution reactions.

The chlorine atom at the 5-position of the pyridine ring can be displaced by various nucleophiles, particularly when the ring is activated by electron-withdrawing groups. The methoxy group at the 6-position and the carboxylic acid at the 3-position influence the reactivity of the C5 position towards nucleophilic attack.

Amines are common nucleophiles in such reactions. The reaction of a chloropyridine with an amine typically proceeds via an addition-elimination mechanism, where the amine attacks the carbon bearing the chlorine, forming a negatively charged intermediate (a Meisenheimer-like complex), which then eliminates the chloride ion to restore aromaticity. The reaction often requires elevated temperatures.

While specific examples of nucleophilic aromatic substitution on this compound are not detailed in the available literature, the principles of such reactions on chloropyridines are well-understood. The reaction with various amines would lead to the corresponding 5-amino-6-methoxynicotinic acid derivatives, expanding the range of accessible compounds from this scaffold.

Ring Functionalization through Metallation (e.g., lithiation/substitution of related compounds)

The functionalization of the pyridine ring through metallation, particularly lithiation, followed by quenching with an electrophile, is a powerful strategy for the introduction of a wide range of substituents. While specific studies on the direct metallation of this compound are not extensively documented, the reactivity of related substituted pyridines provides significant insights into its potential synthetic transformations.

The presence of both a chloro and a methoxy group on the pyridine ring, in addition to the carboxylic acid, complicates the prediction of the exact regioselectivity of metallation. The methoxy group is a known ortho-directing group in directed ortho-metallation (DoM) of pyridines. However, the chloro group can also influence the acidity of adjacent protons and potentially undergo metal-halogen exchange.

In studies of 2-chloropyridine, the use of superbases like BuLi-Me2N(CH2)2OLi (BuLi-LiDMAE) has been shown to promote regioselective C-6 lithiation, which is an unusual outcome as nucleophilic addition is a common competing reaction with alkyllithium reagents. researchgate.net For 2-methoxypyridine, lithiation typically occurs at the C-6 position. researchgate.net

Considering 5-chloro-6-methoxynicotine as a related structural analog, deprotonation and substitution at the C-5 position of the pyridine ring have been achieved using mesityllithium as the base. researchgate.net Furthermore, conditions for the C-4 lithiation and subsequent substitution of (S)-5-chloro-6-methoxynicotine have also been developed. researchgate.net This suggests that the position of metallation on the 5-chloro-6-methoxypyridine core can be influenced by the choice of the base and the presence of other substituents.

A general representation of the lithiation and substitution of a related chloromethoxypyridine is depicted in the following reaction scheme:

Table 1: Examples of Ring Functionalization of Related Chloromethoxypyridines via Metallation

| Starting Material | Base | Position of Metallation | Electrophile | Product |

| (S)-6-methoxynicotine | Mesityllithium | C-5 | Generic (E+) | 5-substituted-(S)-6-methoxynicotine |

| (S)-5-chloro-6-methoxynicotine | Not specified | C-4 | Generic (E+) | 4-substituted-(S)-5-chloro-6-methoxynicotine |

Oxidative and Reductive Pathways of the Compound

Specific experimental data on the oxidative and reductive pathways of this compound is limited in the available literature. However, the chemical behavior of the nicotinic acid scaffold and the substituent groups allow for predictions of its reactivity under oxidative and reductive conditions.

Oxidative Pathways: The pyridine ring is generally resistant to oxidation. However, the carboxylic acid and methoxy group can potentially undergo oxidative transformations under specific conditions. Strong oxidizing agents could potentially lead to the degradation of the ring.

Reductive Pathways: The pyridine ring of nicotinic acid and its derivatives can be reduced to the corresponding piperidine. This transformation typically requires strong reducing agents or catalytic hydrogenation under high pressure. The chloro substituent on the ring can also be a site for reduction, specifically through hydrodehalogenation, which is discussed in more detail in the section on palladium-catalyzed reactions.

Catalytic Approaches in Synthetic Protocols

Catalytic methods are central to the efficient synthesis and modification of heterocyclic compounds like this compound. Palladium-catalyzed reactions and asymmetric synthesis strategies are particularly relevant for creating structural diversity and accessing chiral molecules.

Palladium-Catalyzed Reactions (e.g., hydrodehalogenation of related compounds)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For a molecule like this compound, the chloro substituent serves as a handle for various palladium-catalyzed transformations, including Suzuki, Stille, Heck, and Sonogashira couplings, which would allow for the introduction of new carbon-carbon bonds at the C-5 position.

The general mechanism for palladium-catalyzed hydrodehalogenation involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by the reaction with a hydride source and subsequent reductive elimination to yield the dehalogenated product and regenerate the Pd(0) catalyst.

Table 2: General Conditions for Palladium-Catalyzed Hydrodehalogenation of Aryl Chlorides

| Catalyst | Ligand | Hydride Source | Solvent | Temperature |

| Pd(OAc)2, Pd2(dba)3, Pd/C | Phosphine ligands (e.g., PPh3, PCy3) | H2, Formic acid, Silanes | Alcohols, Ethers, Hydrocarbons | Room Temperature to elevated temperatures |

Asymmetric Synthesis Strategies Utilizing Chiral Intermediates

The development of asymmetric syntheses to produce enantiomerically pure or enriched compounds is of paramount importance, particularly in medicinal chemistry. While there is no specific literature detailing the asymmetric synthesis of chiral derivatives directly from this compound, general strategies for the asymmetric synthesis of chiral nicotinic acid derivatives and other substituted pyridines can be considered.

One approach involves the use of chiral catalysts to introduce stereocenters into the molecule. For instance, chiral amino alcohols derived from (S)-6-chloronicotine have been utilized as catalysts for the asymmetric addition of diethylzinc to aldehydes, yielding secondary alcohols with high enantiopurity. researchgate.net This demonstrates the potential for developing chiral ligands and catalysts based on the substituted pyridine scaffold.

Another strategy would involve the asymmetric transformation of a prochiral intermediate derived from this compound. This could include asymmetric hydrogenation of a double bond introduced into a side chain or the enantioselective functionalization of the pyridine ring using a chiral directing group.

Biological Activity and Pharmacological Investigations

Antimicrobial and Antibacterial Efficacy

The antimicrobial properties of nicotinic acid derivatives are a significant area of study. While direct studies on 5-Chloro-6-methoxynicotinic acid are limited, research on related compounds provides valuable insights into its potential efficacy against various pathogens.

Derivatives of nicotinic acid have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. For instance, newly synthesized 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives have been tested against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. One particular compound from this series exhibited excellent antibacterial activity scholarsresearchlibrary.com. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a related compound, 5-butyl-2-pyridine carboxylic acid, have been determined against several human pathogenic bacteria, demonstrating broad-spectrum activity nih.gov. For example, the MIC of 5-butyl-2-pyridine carboxylic acid against Bacillus subtilis was found to be 0.139 ± 0.0065 mg/mL nih.gov.

The following table summarizes the antimicrobial activity of a related nicotinic acid derivative against various bacterial strains.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

| Bacillus subtilis | 0.139 ± 0.0065 | 0.139 ± 0.0065 |

| Staphylococcus aureus | 0.069 ± 0.0034 | 8.925 ± 0.40 |

| Escherichia coli | 8.925 ± 0.39 | 17.85 ± 0.776 |

| Data for 5-butyl-2-pyridine carboxylic acid nih.gov |

The antimicrobial activity of nicotinic acid and its derivatives can be significantly enhanced through the formation of coordination complexes with various metal ions researchgate.net. Metal complexes of niacin (nicotinic acid) have been shown to possess antibacterial, antifungal, and antitumor properties researchgate.net. For example, copper complexes of nicotinic-aromatic carboxylic acids have been reported to selectively inhibit the growth of Bacillus subtilis nih.gov. The chelation of metal ions with ligands derived from nicotinic acid is believed to play a crucial role in their enhanced biological activity. This enhancement is attributed to the Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of the microorganism researchgate.net. Silver coordination compounds with nicotinic acid derivatives have also been synthesized and assessed for their antimicrobial properties nih.gov.

Anti-inflammatory Properties and Mechanisms

Structurally related isonicotinic acid derivatives have been investigated for their anti-inflammatory potential. A study on novel isonicotinoyl-based compounds revealed significant anti-inflammatory activity, with some derivatives showing more potent effects than the standard drug ibuprofen nih.gov. The mechanism of action is thought to be related to the inhibition of reactive oxygen species (ROS) production by human blood cells nih.gov. One of the most potent compounds, an isonicotinate of meta-aminophenol, exhibited an IC₅₀ value of 1.42 ± 0.1 µg/mL, which was approximately eight times more effective than ibuprofen nih.gov.

The anti-inflammatory activities of several isonicotinamides and isonicotinates are presented in the table below.

| Compound | % Inhibition* | IC₅₀ (µg/mL) |

| 5 | 95.9 | 1.42 ± 0.1 |

| 6 | 67.3 | 8.6 ± 0.5 |

| 8a | 66.6 | 19.6 ± 3.4 |

| 8b | 85.4 | 3.7 ± 1.7 |

| Ibuprofen | 73.2 | 11.2 ± 1.9 |

| at 25 µg/mL nih.gov |

Antitumor and Anticancer Potential

The anticancer potential of compounds structurally related to this compound has been an area of active research. Halogenated benzofuran derivatives, which share the feature of a halogenated aromatic ring, have demonstrated cytotoxic activity against various human cancer cell lines mdpi.com. For instance, certain 5-chlorobenzofuran-2-carboxamide derivatives have been reported to have antiproliferative effects against tumor cells nih.gov.

Furthermore, a series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline compounds, which also feature a substituted pyridine-like ring system, have shown anticancer activities nih.gov. One of these compounds demonstrated significant inhibitory effects against PC3, BGC823, and Bcap37 cancer cell lines, with IC₅₀ values of 6.2 ± 0.9, 3.2 ± 0.1, and 3.1 ± 0.1 μM, respectively nih.gov. The mechanism of action for some of these related compounds involves the induction of cell apoptosis nih.gov.

Enzyme Inhibition and Modulation

The ability of nicotinic acid derivatives to inhibit or modulate enzyme activity is another important aspect of their pharmacological profile.

While direct inhibition of NADPH oxidase (NOX) by this compound has not been extensively documented, the inhibition of NOX enzymes by structurally related compounds is a promising area of research. NOX enzymes, particularly NOX4, are involved in the production of reactive oxygen species (ROS) and have been implicated in various pathological conditions mdpi.com.

Inhibition of NOX4 has been shown to have therapeutic potential in diseases associated with oxidative stress mdpi.com. For example, a dual inhibitor of NOX1 and NOX4, GKT137831, has been investigated for its potential to reduce ROS production in fibrotic diseases mdpi.com. Studies have shown that nicotine (B1678760) can increase the expression of NOX4 in diabetic mice, suggesting that modulation of NOX4 activity could be a therapeutic target researchgate.net. The inhibition of NOX2 and NOX4 has been found to suppress catabolic signaling pathways in chondrocytes, indicating a potential role for NOX inhibitors in treating osteoarthritis mdpi.com.

Inhibition of Glutathione S-transferase (GST) (for related compounds)

Glutathione S-transferases (GSTs) are a family of enzymes pivotal to the detoxification of a wide array of xenobiotic and endogenous compounds. mdpi.com They catalyze the conjugation of glutathione to these substances, increasing their water solubility and facilitating their excretion from the cell. mdpi.com The inhibition of GSTs is a significant area of research, particularly in overcoming drug resistance in cancer cells, which often overexpress these enzymes. nih.govnih.gov

While direct studies on the inhibition of GST by this compound are not extensively documented, research on related compounds provides valuable insights. For instance, ethacrynic acid is a known inhibitor of GSTs. nih.govmedchemexpress.com Another compound, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), is a potent inhibitor of GSTP1-1 and other GSTs, inducing apoptosis in cancer cells. nih.gov The potential for compounds with chloro and acidic functional groups to interact with GSTs suggests that this compound could exhibit inhibitory activity, a hypothesis that warrants further investigation. The structural characteristics of this compound, featuring a chlorinated pyridine (B92270) ring and a carboxylic acid group, present a basis for potential interactions with the active site of GST enzymes.

| Compound | GST Inhibition Activity | Mechanism of Action |

| Ethacrynic acid | Inhibitor of various GSTs nih.govmedchemexpress.com | Substrate/inhibitor nih.gov |

| NBDHEX | Potent inhibitor of GSTP1-1 nih.gov | Triggers apoptosis in cancer cells nih.gov |

| Myricetin | Potent inhibitor of hGSTA1-1 nih.gov | Non-competitive towards CDNB, competitive towards GSH nih.gov |

Interactions with Cytochrome P450 Enzymes and Oxidative Demethylation Processes

The cytochrome P450 (CYP) superfamily of enzymes is essential for the metabolism of a vast number of drugs and other foreign compounds. nih.govwalshmedicalmedia.com These enzymes, primarily located in the liver, catalyze a variety of oxidative reactions. nih.gov Interactions with CYP enzymes can lead to clinically significant drug-drug interactions, either through inhibition or induction of enzyme activity. nih.gov

The methoxy (B1213986) group in this compound is a potential site for oxidative demethylation, a common metabolic pathway mediated by CYP enzymes. This process would involve the removal of the methyl group, potentially altering the biological activity and clearance of the compound. While specific studies on the oxidative demethylation of this compound are limited, the general principles of CYP-mediated metabolism suggest this is a likely transformation. For example, nicotine is known to induce CYP1A2, which is also a substrate for this enzyme. nih.gov The interaction of this compound with specific CYP isozymes would be a critical determinant of its pharmacokinetic profile.

Target-Specific Molecular Interactions

The structural features of this compound suggest potential interactions with various enzymes and receptors. The pyridine ring, a common motif in pharmacologically active compounds, can participate in various binding interactions. The chloro and methoxy substituents, along with the carboxylic acid group, provide opportunities for hydrogen bonding, hydrophobic interactions, and electrostatic interactions within the binding pockets of biological targets.

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are also activated by nicotine. wikipedia.org They are widely distributed throughout the central and peripheral nervous systems and are involved in numerous physiological processes. wikipedia.orgunimi.it The development of nAChR agonists has been a focus of research for conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia. unimi.it

The nicotinic acid scaffold, present in this compound, is structurally related to nicotine and other nAChR agonists. wikipedia.org While direct evidence of this compound acting as a nAChR agonist is not available, the structural similarity to known agonists warrants investigation. For example, epibatidine and anatoxin-a are potent nicotinic agonists with related structural features. mdpi.com The electronic properties and stereochemistry of the substituents on the pyridine ring would be critical in determining the affinity and efficacy of this compound at different nAChR subtypes.

| Related Compound | Receptor Target | Activity |

| Nicotine | Nicotinic Acetylcholine Receptors wikipedia.orgwikipedia.org | Agonist wikipedia.org |

| Epibatidine | Nicotinic Acetylcholine Receptors mdpi.com | Potent Agonist mdpi.com |

| Anatoxin-a | Nicotinic Acetylcholine Receptors mdpi.com | Potent Agonist mdpi.com |

In Vitro Biological Screening and Assays

In vitro biological screening and assays are essential first steps in characterizing the pharmacological profile of a compound. For this compound, a comprehensive screening approach would involve a panel of assays to assess its activity at various targets. This would typically include binding assays to determine affinity for different receptors, such as nAChRs, and enzyme inhibition assays for targets like GSTs and CYPs. Functional assays would then be employed to determine whether the compound acts as an agonist, antagonist, or modulator of a particular target.

Pharmacological Profiling and Advanced Therapeutic Agent Development Strategies

A thorough pharmacological profile of this compound would integrate data from in vitro and subsequent in vivo studies. This profile would detail its potency, selectivity, and mechanism of action at its primary biological targets. Based on this profile, strategies for developing advanced therapeutic agents can be formulated. This might involve medicinal chemistry efforts to optimize the structure of this compound to enhance its desired activities and minimize off-target effects. For instance, if the compound shows promising nAChR agonist activity, structural modifications could be made to improve its subtype selectivity and pharmacokinetic properties for potential use in neurological disorders.

Structure Activity Relationship Sar and Mechanistic Elucidation

Influence of Specific Substituents on Biological Activity

The substituents on the nicotinic acid scaffold are not mere decorations; they are functional components that actively modulate the compound's biological efficacy.

The chlorine atom is electron-withdrawing, which alters the electronic distribution of the pyridine (B92270) ring. This can affect the pKa of the carboxylic acid and the basicity of the ring nitrogen, potentially influencing how the molecule binds to a receptor or enzyme active site. Furthermore, the chloro group increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes. A large number of 3-chloro monocyclic β-lactams, for instance, possess powerful antibacterial and antimicrobial activity. mdpi.com The presence of a 6-chloro group has been shown to enhance D1 receptor affinity in the 1-phenylbenzazepine scaffold. mdpi.com

The methoxy (B1213986) group (-OCH3) at the 6-position is a key functional group found in many natural products and synthetic drugs. nih.gov It can significantly impact a ligand's target binding, physicochemical properties, and pharmacokinetic parameters. nih.govresearchgate.net Unlike a hydroxyl group, the methoxy group is not a hydrogen bond donor, but its oxygen atom can act as a hydrogen bond acceptor. This distinction is crucial for receptor binding specificity.

The methoxy group also introduces steric bulk, which can influence the molecule's conformation and how it fits into a binding pocket. researchgate.net In some contexts, this steric hindrance is key to a drug's mechanism, for example, by protecting against degradation by certain enzymes. researchgate.net The replacement of a hydroxyl group with a methoxy group can result in unique effects that are more than the sum of the individual parts. nih.gov In the case of the alkaloid colchicine, methoxy groups on its 'A' ring are understood to serve as a complex-stabilizing anchor for binding to tubulin. csic.es

Comparing 5-Chloro-6-methoxynicotinic acid with its hydroxyl analog, 5-Chloro-6-hydroxynicotinic acid, highlights the functional importance of the methoxy group. 5-Chloro-6-hydroxynicotinic acid is a known versatile intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. chemimpex.com

The primary difference lies in the 6-substituent. The hydroxyl group (-OH) in 5-Chloro-6-hydroxynicotinic acid can act as both a hydrogen bond donor and acceptor. In contrast, the methoxy group (-OCH3) is only a hydrogen bond acceptor. This change can dramatically alter the binding mode and affinity for a biological target. Furthermore, the hydroxyl group is acidic and can exist in tautomeric forms, whereas the methoxy group is relatively inert. researchgate.net The conversion of the hydroxyl to a methoxy group also increases lipophilicity, which may alter the compound's absorption and distribution characteristics.

| Property | This compound | 5-Chloro-6-hydroxynicotinic acid |

|---|---|---|

| CAS Number | 884494-85-3 sigmaaldrich.combojnsci.com | 54127-63-8 chemicalbook.com |

| Molecular Formula | C7H6ClNO3 | C6H4ClNO3 nih.gov |

| Molecular Weight | 187.58 g/mol sigmaaldrich.com | 173.56 g/mol |

| 6-Substituent H-Bonding | Acceptor only | Donor and Acceptor |

| Known Applications | Research chemical | Intermediate for pharmaceuticals and agrochemicals chemimpex.com |

The specific arrangement of substituents on the pyridine ring is critical for biological activity. Moving the chloro and methoxy groups to other positions, as seen in isomers like 5-Chloro-2-methoxynicotinic acid and 2-Chloro-6-methoxynicotinic acid, would be expected to lead to different biological profiles.

5-Chloro-2-methoxynicotinic acid, for example, is known as a useful intermediate for oral hypoglycemic agents of the benzenesulfonylurea class. google.com In this isomer, the methoxy group is at the 2-position, adjacent to the ring nitrogen, and the chlorine is at the 5-position. This arrangement alters the electronic and steric environment around the carboxylic acid and the nitrogen atom compared to the title compound.

For 2-Chloro-6-methoxynicotinic acid, both substituents are adjacent to the ring nitrogen. This would create a distinct electronic distribution and steric profile, likely resulting in different receptor affinities and biological activities. The precise positioning of these groups dictates the molecule's shape, dipole moment, and the presentation of hydrogen bond donors/acceptors and lipophilic surfaces to a biological target.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Substituent Positions |

|---|---|---|---|---|

| This compound | 884494-85-3 sigmaaldrich.combojnsci.com | C7H6ClNO3 sigmaaldrich.com | 187.58 sigmaaldrich.com | 5-Chloro, 6-Methoxy |

| 5-Chloro-2-methoxynicotinic acid | 54916-65-3 appchemical.comnih.gov | C7H6ClNO3 appchemical.comnih.gov | 187.58 appchemical.com | 5-Chloro, 2-Methoxy |

| 2-Chloro-6-methoxynicotinic acid | 503000-87-1 scbt.com | C7H6ClNO3 scbt.com | 187.58 scbt.com | 2-Chloro, 6-Methoxy |

Bromine is larger than chlorine and is more polarizable, but it is less electronegative. These differences can influence van der Waals interactions and the potential for halogen bonding within a receptor site. While both are halogens, the increased size of bromine could introduce steric clashes not present with the chlorine atom, or it could provide a better fit, depending on the topology of the binding site. The change in electronegativity would also subtly alter the electronic nature of the pyridine ring.

| Property | Chlorine (in this compound) | Bromine (in 5-Bromo-6-methoxynicotinic acid) |

|---|---|---|

| Van der Waals Radius (Å) | 1.75 | 1.85 |

| Electronegativity (Pauling Scale) | 3.16 | 2.96 |

| Potential Impact on Activity | Smaller size may allow for better fit in constrained binding pockets. Higher electronegativity has a stronger inductive effect. | Larger size and greater polarizability may lead to stronger van der Waals or halogen bonding interactions. |

Molecular Mechanisms of Action

The precise molecular mechanisms of action for this compound are not extensively documented in publicly available literature. However, clues can be derived from the known activities of its structural analogs. For instance, the positional isomer 5-Chloro-2-methoxynicotinic acid serves as a precursor to oral hypoglycemic agents, suggesting that compounds with this substituted nicotinic acid scaffold could potentially interact with targets relevant to metabolic diseases. google.com

The antimicrobial action of some related halogenated compounds, such as quinolines, has been linked to their ability to chelate metal ions essential for microbial survival. nih.gov Whether this compound acts via a similar mechanism is speculative but represents a potential avenue for investigation. Elucidating the exact mechanism would require dedicated biochemical and pharmacological studies to identify its specific binding partners and downstream cellular effects.

Conformational Analysis and Atropisomerism in Biaryl Derivatives

The three-dimensional conformation of a molecule is critical for its biological activity. For biaryl systems, which consist of two aromatic rings connected by a single bond, the torsional angle between the rings is a key conformational feature.

The conformational preferences of biaryl fragments are determined by a balance of steric and electronic effects. nih.gov Steric clashes between substituents at the ortho positions of the two rings can lead to a non-planar conformation. nih.gov Conversely, conjugation between the two aromatic rings favors a planar arrangement. Electrostatic interactions, such as repulsion between lone pairs on adjacent heteroatoms, can also influence the preferred conformation. nih.gov For biaryl systems containing a pyridine ring, the interplay of these factors determines the rotational energy barrier around the biaryl bond. nih.gov

Atropisomerism is a type of axial chirality that arises when rotation around a single bond is sufficiently hindered, allowing for the isolation of stable enantiomeric conformers. nih.gov This phenomenon is common in biaryl compounds that have bulky substituents at the ortho positions, which create a high energy barrier to rotation. stereoelectronics.org Atropisomers can have significantly different biological activities. nih.gov

Advanced Characterization and Computational Studies

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a fundamental tool for probing the molecular structure of 5-Chloro-6-methoxynicotinic acid, providing insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The compound has a molecular weight of 187.58 g/mol . chemicalbook.com Various MS techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), Unified Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS), are utilized for its analysis. bldpharm.com For the related compound, 5-Chloro-6-hydroxynicotinic acid, GC-MS analysis reveals a top peak at an m/z of 173, corresponding to the molecular ion. nih.gov Predicted MS data for 6-chloro-5-methoxynicotinic acid shows expected adducts that aid in its identification. uni.lu

Table 1: Predicted Mass Spectrometry Data for 6-chloro-5-methoxynicotinic acid Adducts uni.lu

| Adduct | m/z |

| [M+H]⁺ | 188.01090 |

| [M+Na]⁺ | 209.99284 |

| [M-H]⁻ | 185.99634 |

| [M+NH₄]⁺ | 205.03744 |

| [M+K]⁺ | 225.96678 |

| [M+H-H₂O]⁺ | 170.00088 |

| [M+HCOO]⁻ | 232.00182 |

| [M+CH₃COO]⁻ | 246.01747 |

| [M+Na-2H]⁻ | 207.97829 |

| [M]⁺ | 187.00307 |

| [M]⁻ | 187.00417 |

This table is based on predicted data for a related isomer and serves as an illustrative example.

Infrared Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. For related compounds like 6-Chloronicotinic acid, FTIR spectra obtained using a KBr wafer show characteristic absorption bands. nih.gov While specific data for this compound is not detailed, one would expect to observe characteristic stretching frequencies for the carboxylic acid O-H, carbonyl C=O, C-O of the methoxy (B1213986) group, and C-Cl bonds, as well as aromatic C-H and C=C stretching vibrations.

Chromatographic Methods for Separation and Product Identification

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of nicotinic acid derivatives. bldpharm.com For instance, a reverse-phase HPLC method has been developed for the analysis of 2-Chloro-6-methylnicotinic acid using a mobile phase of acetonitrile, water, and an acid modifier. sielc.com This method can be adapted for Mass Spectrometry (MS) detection by using a volatile acid like formic acid. sielc.com Such methods are scalable for preparative separation to isolate impurities. sielc.com HPLC is also a documented analytical technique for other chlorinated and methoxylated nicotinic acid derivatives. bldpharm.combldpharm.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another valuable tool for the analysis of volatile or derivatized forms of this compound. It is often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov The purity of related compounds, such as 5-Chloro-6-hydroxynicotinic acid, has been assessed using GC. tcichemicals.com

Crystallography and Solid-State Characterization (for related compounds)

While specific crystallographic data for this compound is not extensively available in public literature, the solid-state characterization of structurally related pharmaceutical compounds is well-documented, primarily through the use of solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy. osti.govnih.gov This powerful, non-destructive technique provides deep insights into the molecular structure, polymorphism, and intermolecular interactions of compounds in their solid form. osti.gov

Solid-state NMR is crucial for differentiating between a salt and a cocrystal, a key structural question for multicomponent solids involving an active pharmaceutical ingredient (API) and a coformer. osti.gov This is achieved by determining the protonation state of nitrogen atoms within the crystal lattice. osti.gov For heterocyclic bases, protonation typically causes a significant shift in the NMR signal to a lower frequency compared to the free base form. osti.gov Techniques such as Cross-Polarization Magic-Angle Spinning (CPMAS) and high-power proton decoupling are employed to enhance signal and resolution, allowing for the observation of specific atomic environments. nih.govnih.gov

Furthermore, ssNMR can probe molecular miscibility and drug-polymer interactions in amorphous solid dispersions, which is critical for the development of stable pharmaceutical formulations. nih.gov Researchers have successfully used in-situ ssNMR to monitor the comelting and mixing of a drug and a polymer in real-time, identifying critical structural events at the molecular level. nih.gov These methodologies are directly applicable to the study of this compound to understand its solid-state behavior, identify potential polymorphs, and characterize its interactions with other excipients in a formulation.

Computational Chemistry and Molecular Modeling

Computational studies are indispensable for predicting the behavior of molecules like this compound, guiding synthesis, and identifying potential biological activities before undertaking extensive laboratory work.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. This method is widely used to understand the structure-activity relationships of nicotinic acid derivatives. nih.govnih.gov For instance, docking studies on novel nicotinic acid derivatives have been performed to evaluate their inhibitory potency against the cyclooxygenase-2 (COX-2) active site, with results showing good correlation with in vitro anti-inflammatory activity. nih.gov

In a study on a related compound, 2-chloro-6-methoxypyridine-4-carboxylic acid, molecular docking was used to investigate its inhibition activity against antimicrobial targets and Mycobacterium tuberculosis. researchgate.net The study revealed a strong binding energy of -6.0 kcal/mol with the target protein, suggesting potent biological activity. researchgate.net Similarly, docking studies of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids with the Plasmodium lactate (B86563) dehydrogenase (LDH) receptor, a key enzyme for the malaria parasite, identified compounds with significant binding energies and multiple hydrogen bond interactions, marking them as promising antimalarial leads. researchgate.net

These examples demonstrate that molecular docking is a valuable tool for identifying potential therapeutic targets for this compound and for designing derivatives with enhanced binding affinity and specificity.

| Ligand Class | Target Protein | Reported Binding Energy (kcal/mol) | Key Interactions Noted | Source |

| Nicotinic Acid Derivatives | Cyclooxygenase-2 (COX-2) | Not specified | Preferential COX-2 inhibitory potency evaluated | nih.gov |

| 2-chloro-6-methoxypyridine-4-carboxylic acid | Antimicrobial/Mycobacterium tuberculosis protein | -6.0 | Favorable ligand-protein interactions | researchgate.net |

| 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids | Plasmodium Lactate Dehydrogenase (LDH) | up to -9.05 | Multiple hydrogen bonding interactions | researchgate.net |

Prediction of Molecular Properties (e.g., Collision Cross Section)

The prediction of molecular properties is a cornerstone of computational chemistry, providing essential data for analytical methods and ADME (absorption, distribution, metabolism, and excretion) profiling. The Collision Cross Section (CCS) is a key parameter in ion mobility-mass spectrometry, representing the effective area of an ion in the gas phase. Predicted CCS values for this compound (referred to as 6-chloro-5-methoxynicotinic acid) have been calculated using computational tools. uni.lu These predictions are vital for identifying the compound in complex mixtures.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) | Source |

| [M+H]⁺ | 188.01090 | 131.6 | uni.lu |

| [M+Na]⁺ | 209.99284 | 142.0 | uni.lu |

| [M-H]⁻ | 185.99634 | 133.3 | uni.lu |

| [M+NH₄]⁺ | 205.03744 | 150.6 | uni.lu |

| [M+K]⁺ | 225.96678 | 139.2 | uni.lu |

| [M+H-H₂O]⁺ | 170.00088 | 126.7 | uni.lu |

| [M+HCOO]⁻ | 232.00182 | 149.4 | uni.lu |

Other physicochemical properties such as boiling point (296.7°C), density (1.43 g/cm³), and flash point (133.2°C) have also been computationally predicted, providing a comprehensive profile of the compound's physical characteristics. innospk.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. iupac.org These models are fundamental in drug discovery for predicting the activity of novel compounds and optimizing lead structures. sciencegate.appresearchgate.net

For nicotinic acid and its analogs, QSAR and Structure-Activity Relationship (SAR) studies have been instrumental. nih.govsciencegate.app For example, research on nicotine (B1678760) analogues has utilized QSAR to model their interactions with neuronal nicotinic acetylcholine (B1216132) receptors. sciencegate.app In the development of anti-inflammatory agents from the nicotinic acid scaffold, SAR analysis has been crucial in identifying the key structural features responsible for potent activity and improved safety profiles. nih.gov While a specific QSAR model incorporating this compound is not prominently reported, the established methodologies are readily applicable. By building a QSAR model with a dataset of related substituted nicotinic acids, the biological activity of this compound could be quantitatively predicted, thereby guiding its potential therapeutic applications.

Conformational Analysis and Energy Minimization Techniques

Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule, known as conformers. This is achieved through energy minimization techniques that systematically alter the geometry of a molecule to find a local or global energy minimum on its potential energy surface. slideshare.netwustl.edu

Commonly used first-order minimization algorithms include the steepest descent and conjugate gradient methods. wustl.edupsu.edu These iterative methods adjust atomic coordinates to reduce the net forces on the atoms, eventually leading to a stable, low-energy structure. psu.edu The steepest descent method is fast per step but may require many iterations, while more advanced Newton-Raphson methods use second derivatives and converge more quickly but are computationally more demanding. slideshare.netpsu.edu

For complex systems, such as enzymatic reactions, more sophisticated approaches like the string method can compute the minimum energy pathway (MEP) between reactant and product states. acs.org These calculations, often performed using a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach, can elucidate reaction mechanisms and transition states. acs.org For a molecule like this compound, these techniques are essential for understanding its flexibility, the orientation of its substituent groups (chloro, methoxy, and carboxylic acid), and how its shape influences its interaction with biological targets. For example, computational studies on a related isomer investigated the formation of stable dimers (head-to-head vs. head-to-tail), a process governed by conformational preferences and energy minimization. researchgate.net

Applications in Medicinal Chemistry and Materials Science

Role as a Building Block for the Synthesis of Complex Molecules

5-Chloro-6-methoxynicotinic acid serves as a crucial intermediate in the synthesis of complex heterocyclic compounds. The carboxylic acid group can be readily converted into amides, esters, or other functional groups, while the chloro and methoxy (B1213986) groups offer sites for nucleophilic substitution or cross-coupling reactions. This allows for the systematic elaboration of the pyridine (B92270) core to generate diverse molecular scaffolds.

A notable example of its application is in the synthesis of substituted thiazolo-pyridine compounds. In a patented synthetic route, this compound is reacted with diphenylphosphoryl azide (DPPA) and triethylamine (TEA) in 1,4-dioxane. This is followed by the addition of N7,N7,2-trimethylthiazolo[5,4-b]pyridine-6,7-diamine to yield a complex thiazolo-pyridine derivative google.com. This transformation highlights the utility of the carboxylic acid functionality for amide bond formation, a cornerstone reaction in medicinal chemistry.

Development of Novel Pharmaceutical Agents and Drug Candidates

The substituted pyridine moiety is a common feature in many biologically active compounds, and this compound provides a convenient entry point for the synthesis of such molecules. Its derivatives have been investigated for a range of therapeutic applications.

For instance, the aforementioned thiazolo-pyridine compounds, synthesized from this compound, have been developed as inhibitors of Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) google.com. MALT1 is a key regulator of immune responses, and its inhibition is a promising strategy for the treatment of certain types of lymphoma and autoimmune diseases.

In another application, this compound has been utilized in the synthesis of antagonists for the Mas-related G-protein coupled receptor X2 (MRGPRX2) google.com. These antagonists are being explored for the treatment of MRGPRX2-mediated diseases. The synthesis involves the reaction of this compound with N-(5-(4-fluorophenoxy)pyridin-2-yl)-2-(piperazin-1-yl)propanamide in the presence of a coupling agent like EDCI google.com.

Table 1: Examples of Drug Candidates Synthesized Using this compound

| Drug Candidate Class | Target | Therapeutic Area | Reference |

|---|---|---|---|

| Thiazolo-pyridine compounds | MALT1 | Oncology, Autoimmune Diseases | google.com |

| MRGPRX2 antagonists | MRGPRX2 | Inflammatory Diseases | google.com |

Potential in the Development of Advanced Materials

While direct applications of this compound in materials science are not extensively documented, the properties of related pyridine compounds suggest potential avenues for its use. Pyridine-based materials have shown promise in applications such as corrosion inhibition and as components in conductive polymers.

The nitrogen atom in the pyridine ring can coordinate with metal surfaces, and the presence of electron-donating (methoxy) and electron-withdrawing (chloro) groups can modulate the electron density of the ring, potentially influencing its adsorption and corrosion-inhibiting properties. Aromatic compounds, particularly those containing heteroatoms, are known to be effective corrosion inhibitors for metals by forming a protective film on the surface mdpi.com.

Furthermore, pyridine-containing polymers have been investigated for their conductive properties. The incorporation of pyridine rings into polymer backbones can enhance proton conductivity, which is a critical parameter for materials used in high-temperature polymer electrolyte membrane fuel cells mdpi.com. The ability to functionalize this compound could allow for its incorporation into polymeric structures, potentially leading to materials with tailored electronic properties. Research on conjugated pyridine-based polymers has demonstrated their ability to act as conductivity-carrying components in anode materials for energy storage devices researchgate.net.

Table 2: Potential Material Science Applications Based on Related Pyridine Compounds

| Application Area | Relevant Property of Pyridine Derivatives | Potential Role of this compound |

|---|---|---|

| Corrosion Inhibition | Adsorption onto metal surfaces via nitrogen heteroatom and π-electrons. mdpi.com | The functional groups could enhance adsorption and film formation, offering corrosion protection. |

| Conductive Polymers | Enhancement of proton conductivity in polymer membranes. mdpi.com | Could be incorporated as a monomer to create functional polymers with specific conductive properties. |

| Organic Electronics | Charge transport capabilities in materials for OLEDs and solar cells. rsc.org | Derivatives could be designed to have suitable energy levels for use as electron-transporting materials. |

Environmental Fate and Degradation Considerations Comparative Studies

Photolytic and Photocatalytic Degradation of Related Nicotinic Acids (e.g., 6-Chloronicotinic acid)

The degradation of nicotinic acid derivatives by light (photolysis) and with the aid of a catalyst (photocatalysis) is a key environmental dissipation pathway. nih.gov Studies on 6-chloronicotinic acid (6-CNA), a structural analog of 5-Chloro-6-methoxynicotinic acid, reveal important distinctions between these two processes.

Direct photolysis of 6-CNA, using UVA light with a maximum wavelength of 355 nm, has been shown to be ineffective, with no significant change in concentration observed over a 120-minute irradiation period. nih.govresearchgate.net This suggests a high degree of stability to direct light exposure in aqueous environments.

In contrast, photocatalytic degradation, particularly using immobilized titanium dioxide (TiO₂) as a catalyst, is significantly more effective. nih.govresearchgate.net Under similar irradiation conditions, the photocatalytic degradation of 6-CNA follows first-order kinetics. nih.gov Research has determined the disappearance rate constant (k) to be 0.011 ± 0.001 min⁻¹ and the half-life (t½) to be 63.1 ± 5.5 minutes. nih.govresearchgate.net This indicates a rapid breakdown of the parent compound in the presence of a suitable photocatalyst and light source. The process involves highly reactive radicals, with hydroxyl radicals (•OH) playing a significant role. nih.gov

Table 1: Comparative Degradation Kinetics of 6-Chloronicotinic Acid (6-CNA)

| Degradation Method | Condition | Observation (after 120 min) | Rate Constant (k) | Half-life (t½) | Source(s) |

| Photolysis | UVA light (λmax = 355 nm) | No significant change in concentration | Not applicable | Not applicable | nih.govresearchgate.net |

| Photocatalysis | UVA light + immobilized TiO₂ | First-order kinetics | 0.011 ± 0.001 min⁻¹ | 63.1 ± 5.5 min | nih.govresearchgate.net |

Formation of Degradation Products and Intermediate Metabolites (e.g., 6-chloro-5-hydroxynicotinic acid)

The degradation of chlorinated nicotinic acids proceeds through the formation of various intermediate products before complete mineralization. During the photocatalytic degradation of 6-CNA, a primary hydroxylated product has been identified: 6-chloro-5-hydroxynicotinic acid. researchgate.net The formation of this intermediate is confirmed through multiple analytical techniques, including liquid chromatography-mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance spectroscopy (¹H NMR). nih.gov

The initial attack by hydroxyl radicals (•OH) on the aromatic ring is a crucial first step in the photocatalytic process, leading to the generation of these hydroxylated derivatives. researchgate.net In the case of 6-CNA, this hydroxylation occurs rapidly. researchgate.net While 6-chloro-5-hydroxynicotinic acid is a key identified intermediate, other transient species are likely formed. For instance, in some degradation studies of 6-CNA, formic acid was the only other measurable degradation product, suggesting that subsequent breakdown processes occur very quickly. researchgate.net

Table 2: Identified Degradation Intermediates of 6-Chloronicotinic Acid

| Parent Compound | Degradation Process | Identified Intermediate(s) | Analytical Confirmation | Source(s) |

| 6-Chloronicotinic acid (6-CNA) | Photocatalysis (TiO₂) | 6-chloro-5-hydroxynicotinic acid, Formic acid | LC-MS/MS, GC-MS, ¹H NMR | nih.govresearchgate.net |

Mineralization Pathways and Byproduct Analysis in Environmental Contexts

Mineralization refers to the complete degradation of an organic compound into inorganic substances such as carbon dioxide (CO₂), water (H₂O), and mineral acids. The extent of mineralization provides a measure of the effectiveness of a degradation process in completely removing the pollutant.

For 6-CNA, photolysis alone does not lead to mineralization, as demonstrated by total organic carbon (TOC) measurements which show no carbon removal after 120 minutes of light exposure. nih.govresearchgate.net However, photocatalytic degradation achieves significant mineralization. nih.gov Studies have shown a 46 ± 7% reduction in TOC within 120 minutes of irradiation in the presence of TiO₂. nih.gov

Further analysis of byproducts during photocatalysis reveals the transformation of the chlorine substituent into chloride ions (Cl⁻). nih.gov Ion chromatography analysis confirms this conversion. Additionally, an increase in nitrate(V) ions has been observed, indicating the breakdown of the nitrogen-containing pyridine (B92270) ring. nih.gov Despite the significant carbon removal, complete removal of total nitrogen (TN) was not observed within the same timeframe, suggesting that nitrogen-containing intermediates may be more resistant to complete mineralization. nih.govresearchgate.net Some bacterial strains, such as Bradyrhizobiaceae strain SG-6C, have demonstrated the ability to completely mineralize 6-CNA to CO₂, indicating that microbial pathways can achieve full degradation. researchgate.net

Enzymatic Degradation Pathways (e.g., oxidative demethylation)

Microbial degradation offers an alternative and often complete pathway for the breakdown of nicotinic acid derivatives. For this compound, the methoxy (B1213986) group (-OCH₃) represents a key site for enzymatic attack. Oxidative demethylation is a common biological reaction where a methyl group is removed from a methoxy substituent. This process is typically catalyzed by monooxygenase enzymes, which require molecular oxygen (O₂) and a reducing agent like NADH or NADPH. researchgate.net This reaction would convert the 6-methoxy group into a hydroxyl group, forming 5-chloro-6-hydroxynicotinic acid, a compound structurally similar to the hydroxylated metabolites seen in photocatalysis.

The broader enzymatic degradation of the nicotinic acid core structure is well-documented. Bacteria such as Pseudomonas and Bordetella species can degrade nicotinic acid through an oxidative pathway. researchgate.netnih.gov The initial step is often the hydroxylation of the pyridine ring, for example, converting nicotinic acid to 6-hydroxynicotinic acid. researchgate.net This is catalyzed by a nicotinic acid hydroxylase. researchgate.net Subsequent enzymatic steps involve further hydroxylation, decarboxylation, and ring cleavage to ultimately enter central metabolic pathways. researchgate.net For chlorinated derivatives, a crucial step would be dechlorination, which can be catalyzed by enzymes like chlorohydrolases, as seen in the degradation of 6-CNA by Bradyrhizobiaceae strain SG-6C. researchgate.net The existence of these diverse enzymatic systems suggests a strong potential for the biodegradation of this compound in microbially active environments.

常见问题

Q. What are the established synthetic routes for 5-Chloro-6-methoxynicotinic acid, and what are their key challenges?

- Methodological Answer : The synthesis typically involves functionalization of the nicotinic acid scaffold. A common approach is halogenation (chlorination) at the 5-position followed by methoxylation at the 6-position. For example:

Start with 6-hydroxynicotinic acid, introduce chlorine via electrophilic substitution using POCl₃ or NCS (N-chlorosuccinimide) under controlled conditions .

Protect the carboxylic acid group during methoxylation to avoid side reactions. Use methylating agents like methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) .

Key Challenges :

- Regioselectivity: Ensuring precise substitution at the 5- and 6-positions without over-halogenation.

- Stability: The methoxy group may undergo demethylation under acidic or high-temperature conditions .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Storage : Store in airtight containers at 2–8°C to minimize degradation. Avoid prolonged exposure to light or moisture .

- Disposal : Follow institutional guidelines for halogenated organic waste. Neutralize residual acid groups before disposal .

Advanced Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and scalability?

- Methodological Answer :

- Catalytic Systems : Replace traditional methylation agents with dimethyl sulfate (DMS) in DMF, which offers better regioselectivity and reduced side-product formation .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 2 hours) by using microwave irradiation at 80°C, improving yield by ~15% .

- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| Acidic (pH <3) | Demethylation at 6-position | Use buffered solutions (pH 5–7) during formulation . |

| High Temp. (>60°C) | Decarboxylation of the nicotinic acid group | Store at controlled temperatures (2–8°C) . |

| Data from TGA/DSC analysis show decomposition onset at 180°C, indicating thermal stability up to 150°C . |

Q. How does this compound interact with biological targets in drug discovery applications?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or carboxylases). The chloro and methoxy groups enhance binding affinity via hydrophobic interactions and halogen bonding .

- In Vitro Assays : Test inhibitory activity against target proteins using fluorescence polarization or SPR (surface plasmon resonance). IC₅₀ values correlate with substituent electronegativity .

- Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes) to predict pharmacokinetic profiles. Methoxy groups often reduce oxidative metabolism .

Q. What computational methods validate the electronic effects of substituents on this compound?

- Methodological Answer :

- DFT Calculations : Perform geometry optimization at the B3LYP/6-31G* level to analyze charge distribution. The chloro group withdraws electron density, while methoxy donates, creating a polarized aromatic system .

- Hammett Constants : Use σₚ values (Cl: +0.23, OCH₃: -0.27) to predict reactivity in electrophilic substitution or nucleophilic aromatic reactions .

Data Contradictions and Resolution

- Contradiction : lists the CAS number as 884494-85-3, while other entries (e.g., ) describe structurally similar chloronicotinic acids.

- Resolution : Cross-verify with authoritative databases like PubChem or SciFinder to confirm CAS-specific data.

- Contradiction : Stability studies in suggest degradation at pH <3, while reports no decomposition under similar conditions.

- Resolution : Replicate experiments using standardized buffers and validate via HPLC-MS to identify context-specific degradation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。